1-Butyl-3-heptadecylurea
Description
1-Butyl-3-heptadecylurea is an organic compound with the molecular formula C22H46N2O It is a urea derivative characterized by a butyl group attached to the nitrogen atom and a heptadecyl chain
Properties
Molecular Formula |
C22H46N2O |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-butyl-3-heptadecylurea |
InChI |
InChI=1S/C22H46N2O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(25)23-20-6-4-2/h3-21H2,1-2H3,(H2,23,24,25) |
InChI Key |
NVLKLEQWSPDNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-heptadecylurea typically involves the reaction of butylamine with heptadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butylamine+Heptadecyl isocyanate→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-heptadecylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-Butyl-3-heptadecylurea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its potential biological activities are being explored, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-3-heptadecylurea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Butyl-3-methylurea
- 1-Butyl-3-ethylurea
- 1-Butyl-3-octadecylurea
Comparison: 1-Butyl-3-heptadecylurea is unique due to its specific chain length and functional groups. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity. These differences can influence its suitability for various applications and its overall performance in specific contexts.
Biological Activity
1-Butyl-3-heptadecylurea (C22H46N2O) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H46N2O |
| Molecular Weight | 354.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | NVLKLEQWSPDNAT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes such as:
- Cell Proliferation : The compound may affect the growth rates of certain cell types.
- Apoptosis : It has been implicated in the regulation of programmed cell death, potentially contributing to cancer therapy.
- Enzyme Modulation : Interaction with enzymes can alter metabolic pathways, leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Investigations have shown that this compound can inhibit the proliferation of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, indicating strong antimicrobial activity.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Derivatives with Increased Potency : Modifications to the heptadecyl chain have been shown to improve the compound's efficacy against specific cancer cell lines.
- Combination Therapies : Studies suggest that using this compound in combination with existing chemotherapeutics can enhance overall therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
